

5-Chloro-3-methylbenzofuran: A Technical Overview for Researchers

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Compound of Interest

Compound Name: 5-Chloro-3-methylbenzofuran

Cat. No.: B075481

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For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of **5-Chloro-3-methylbenzofuran** and its closely related analogs. This document summarizes key chemical data, outlines experimental protocols for synthesis, and explores the significance of the benzofuran scaffold in medicinal chemistry.

While a specific CAS (Chemical Abstracts Service) number for **5-Chloro-3-methylbenzofuran** has not been definitively identified in public databases, extensive data exists for structurally similar compounds. This guide focuses on these analogs to provide a comprehensive understanding of the chemical space.

Molecular Structure and Identification

The core structure of **5-Chloro-3-methylbenzofuran** consists of a benzofuran ring system chlorinated at the 5th position and methylated at the 3rd position.

Molecular Formula: C_9H_7ClO

Molecular Weight: 166.61 g/mol

The precise molecular structure is depicted below:

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Physicochemical and Spectroscopic Data of Related Compounds

Quantitative data for benzofuran derivatives bearing the 5-chloro and/or 3-methyl substitution pattern are presented below. This information is crucial for the identification, purification, and characterization of these compounds.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Physical Form	Melting Point (°C)	Boiling Point (°C)
5-Chloro-3-methylbenzofuran-2-carboxylic acid	1134-00-5	C ₁₀ H ₇ ClO ₃	210.61	-	-	-
5-Chlorobenzofuran-3-one	3261-05-0	C ₈ H ₅ ClO ₂	168.58	White to light yellow crystalline powder	-	-
5-Chlorobenzofuran	23145-05-3	C ₈ H ₅ ClO	152.58	Liquid	-	~209.5
3-Methylbenzofuran	21535-97-7	C ₉ H ₈ O	132.16	Liquid	-	195-197
5-Chloro-3-ethoxycarbonylbenzofuran	Not Available	C ₁₁ H ₉ ClO ₃	224.64	Solid	60.5-61.5	-

Spectroscopic Data for 5-Chloro-3-ethoxycarbonylbenzofuran:[1]

Spectroscopy Type	Data
^1H NMR (400 MHz, CDCl_3)	δ : 1.43 (t, J = 7.2 Hz, 3 H), 4.42 (q, J = 7.2 Hz, 2 H), 7.32 (dd, J = 2.1, 8.8 Hz, 1 H), 7.44 (d, J = 8.8 Hz, 1 H), 8.03 (d, J = 2.1 Hz, 1 H), 8.26 (s, 1 H)
^{13}C NMR (100 MHz, CDCl_3)	δ : 14.4, 60.8, 112.7, 114.6, 121.8, 125.6, 126.0, 130.0, 152.0, 153.9, 162.9
HRMS (EI)	m/z calcd for $\text{C}_{11}\text{H}_9\text{O}_3\text{Cl}$: 224.02407; found: 224.0241
Elemental Analysis	Calcd for $\text{C}_{11}\text{H}_9\text{O}_3\text{Cl}$: C, 58.82; H, 4.04. Found: C, 58.54; H, 4.01

Experimental Protocols: Synthesis of the Benzofuran Scaffold

The synthesis of substituted benzofurans is a cornerstone of heterocyclic chemistry, with numerous methodologies developed to access this privileged scaffold. These methods often involve the formation of the furan ring onto a pre-existing benzene ring.

General Procedure for Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization

A widely employed method for synthesizing 2-substituted benzofurans involves a Sonogashira coupling followed by cyclization.^[2] This can be adapted for the synthesis of 3-substituted and other variably substituted benzofurans.

Materials:

- o-iodophenol derivative (1.0 mmol)
- Terminal alkyne (1.2 mmol)
- $(\text{PPh}_3)\text{PdCl}_2$ (0.02 mmol)

- CuI (0.04 mmol)
- Triethylamine (5 mL)
- Inert atmosphere (Nitrogen or Argon)
- Organic solvent (e.g., ethyl acetate)
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Protocol:

- To a solution of the o-iodophenol and the terminal alkyne in triethylamine, add the $(PPh_3)PdCl_2$ and CuI catalysts.
- Stir the reaction mixture at reflux under an inert atmosphere.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
- Extract the product with a suitable organic solvent.
- Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography on silica gel to obtain the pure benzofuran derivative.^[2]

Rap-Stoermer Type Reaction for 2-Aroylbenzofurans

This method is utilized for the synthesis of 2-aroylbenzofurans from o-hydroxyacetophenones and α -bromoketones.^[3]

Materials:

- o-hydroxyacetophenone derivative

- α -bromoketone derivative
- Tetra-n-butylammonium bromide (phase transfer catalyst)
- Water

Protocol:

- Combine the o-hydroxyacetophenone and α -bromoketone in water.
- Add tetra-n-butylammonium bromide as a phase transfer catalyst.
- Heat the reaction mixture. The specific temperature and reaction time will depend on the substrates used.
- Monitor the reaction by TLC.
- After completion, work up the reaction mixture, which typically involves extraction with an organic solvent, washing, drying, and purification by chromatography or recrystallization.

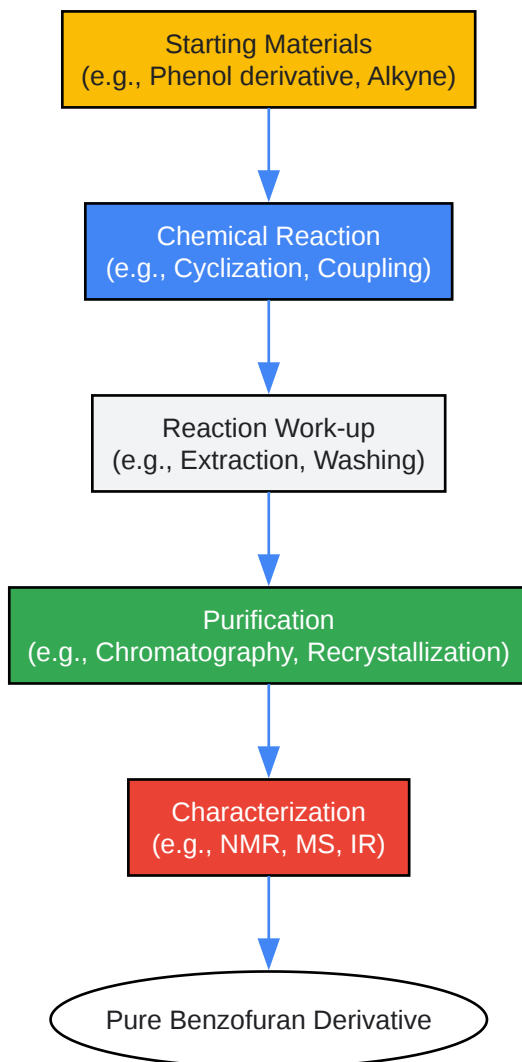
Significance in Drug Discovery and Medicinal Chemistry

The benzofuran nucleus is a prominent scaffold in a vast number of biologically active natural products and synthetic compounds.[4] Derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties.[5] The substitution pattern on the benzofuran ring system plays a critical role in determining the biological activity. The presence of a halogen, such as chlorine at the 5-position, and a small alkyl group, like a methyl at the 3-position, can significantly influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

Visualizing Synthetic Pathways

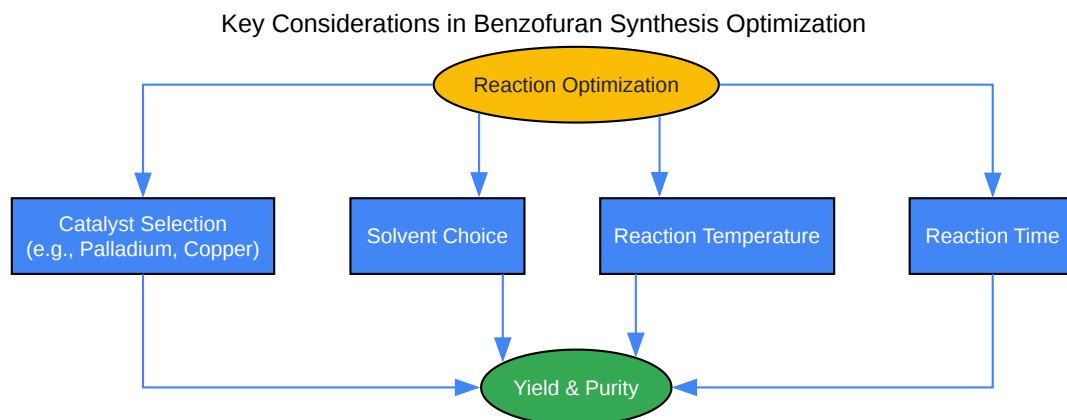
The following diagrams illustrate generalized workflows and logical relationships in the synthesis and study of benzofuran derivatives.

General Workflow for Benzofuran Synthesis



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Caption: A generalized workflow for the synthesis and characterization of benzofuran derivatives.



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Caption: Critical parameters to consider for optimizing the synthesis of benzofuran derivatives.

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